N-(2-Furylmethyl)-1-propyl-1H-pyrazol-3-amine
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Overview
Description
N-(2-Furylmethyl)-1-propyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of heterocyclic amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Furylmethyl)-1-propyl-1H-pyrazol-3-amine typically involves the reaction of 2-furylmethylamine with 1-propyl-1H-pyrazol-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-Furylmethyl)-1-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various N-substituted pyrazole derivatives.
Scientific Research Applications
N-(2-Furylmethyl)-1-propyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-Furylmethyl)-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain to exert neurological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Furylmethyl)-7H-purin-6-amine: A compound with a similar furan ring but attached to a purine structure.
N,N’-DIFURFURYLOXAMIDE: Contains two furan rings attached to an oxamide structure.
3-Amino-12-N-Methylcytisine: A heterocyclic compound with a pyrazole ring similar to N-(2-Furylmethyl)-1-propyl-1H-pyrazol-3-amine.
Uniqueness
This compound is unique due to its specific combination of a furan and pyrazole ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and pathways, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H16ClN3O |
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Molecular Weight |
241.72 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-propylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H15N3O.ClH/c1-2-6-14-7-5-11(13-14)12-9-10-4-3-8-15-10;/h3-5,7-8H,2,6,9H2,1H3,(H,12,13);1H |
InChI Key |
UCTOCTIXDFUHPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)NCC2=CC=CO2.Cl |
Origin of Product |
United States |
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